2,5-Dimethyl-1,4-dithiane-2,5-diol
2,5-Dimethyl-1,4-dithiane-2,5-diol
2, 5-Dimethyl-1, 4-dithiane-2, 5-diol, also known as 2, 5-dimethyl-2, 5-dihydroxy-1, 4-dithiane or 2, 5-dihydroxy-2, 5-dimethyl-1, 4-dithiane, belongs to the class of organic compounds known as dithianes. Dithianes are compounds containing a dithiane moiety, which is composed of a cyclohexane core structure wherein two methylene units are replaced by sulfur centres. 2, 5-Dimethyl-1, 4-dithiane-2, 5-diol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2, 5-dimethyl-1, 4-dithiane-2, 5-diol is primarily located in the cytoplasm. 2, 5-Dimethyl-1, 4-dithiane-2, 5-diol has a bouillon, chicken, and lamb taste.
Brand Name:
Vulcanchem
CAS No.:
55704-78-4
VCID:
VC20822788
InChI:
InChI=1S/C6H12O2S2/c1-5(7)3-10-6(2,8)4-9-5/h7-8H,3-4H2,1-2H3
SMILES:
CC1(CSC(CS1)(C)O)O
Molecular Formula:
C6H12O2S2
Molecular Weight:
180.3 g/mol
2,5-Dimethyl-1,4-dithiane-2,5-diol
CAS No.: 55704-78-4
Cat. No.: VC20822788
Molecular Formula: C6H12O2S2
Molecular Weight: 180.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2, 5-Dimethyl-1, 4-dithiane-2, 5-diol, also known as 2, 5-dimethyl-2, 5-dihydroxy-1, 4-dithiane or 2, 5-dihydroxy-2, 5-dimethyl-1, 4-dithiane, belongs to the class of organic compounds known as dithianes. Dithianes are compounds containing a dithiane moiety, which is composed of a cyclohexane core structure wherein two methylene units are replaced by sulfur centres. 2, 5-Dimethyl-1, 4-dithiane-2, 5-diol is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2, 5-dimethyl-1, 4-dithiane-2, 5-diol is primarily located in the cytoplasm. 2, 5-Dimethyl-1, 4-dithiane-2, 5-diol has a bouillon, chicken, and lamb taste. |
|---|---|
| CAS No. | 55704-78-4 |
| Molecular Formula | C6H12O2S2 |
| Molecular Weight | 180.3 g/mol |
| IUPAC Name | 2,5-dimethyl-1,4-dithiane-2,5-diol |
| Standard InChI | InChI=1S/C6H12O2S2/c1-5(7)3-10-6(2,8)4-9-5/h7-8H,3-4H2,1-2H3 |
| Standard InChI Key | NHKIYYMFGJBOTK-UHFFFAOYSA-N |
| SMILES | CC1(CSC(CS1)(C)O)O |
| Canonical SMILES | CC1(CSC(CS1)(C)O)O |
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